molecular formula C16H28N2O4 B14093355 tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate

tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B14093355
M. Wt: 312.40 g/mol
InChI Key: KVTGZILVAYPHHQ-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C15H23N3O4. This compound is known for its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a methoxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves the reaction of piperidinecarboxylic acid with methoxycarbonyl pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester: Similar structure but with a pyrazolyl group instead of a pyrrolidinyl group.

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Contains a piperazine ring instead of a pyrrolidine ring.

Uniqueness

1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl 4-(2-methoxycarbonylpyrrolidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3

InChI Key

KVTGZILVAYPHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC

Origin of Product

United States

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